molecular formula C20H19ClN2O4S B3673920 N-[4-(4-chlorophenyl)-5-methyl-1,3-thiazol-2-yl]-3,4,5-trimethoxybenzamide

N-[4-(4-chlorophenyl)-5-methyl-1,3-thiazol-2-yl]-3,4,5-trimethoxybenzamide

Cat. No.: B3673920
M. Wt: 418.9 g/mol
InChI Key: FGMXIMGDWXJUIG-UHFFFAOYSA-N
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Description

N-[4-(4-chlorophenyl)-5-methyl-1,3-thiazol-2-yl]-3,4,5-trimethoxybenzamide is a complex organic compound that belongs to the class of thiazole derivatives Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring

Properties

IUPAC Name

N-[4-(4-chlorophenyl)-5-methyl-1,3-thiazol-2-yl]-3,4,5-trimethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19ClN2O4S/c1-11-17(12-5-7-14(21)8-6-12)22-20(28-11)23-19(24)13-9-15(25-2)18(27-4)16(10-13)26-3/h5-10H,1-4H3,(H,22,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGMXIMGDWXJUIG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(S1)NC(=O)C2=CC(=C(C(=C2)OC)OC)OC)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(4-chlorophenyl)-5-methyl-1,3-thiazol-2-yl]-3,4,5-trimethoxybenzamide typically involves the formation of the thiazole ring followed by the introduction of the benzamide moiety. One common synthetic route includes the following steps:

    Formation of the Thiazole Ring: This can be achieved by reacting 4-chlorobenzaldehyde with thiosemicarbazide in the presence of an acid catalyst to form 4-(4-chlorophenyl)-thiosemicarbazone. This intermediate is then cyclized using a dehydrating agent such as phosphorus oxychloride to yield 4-(4-chlorophenyl)-1,3-thiazole.

    Introduction of the Benzamide Moiety: The 4-(4-chlorophenyl)-1,3-thiazole is then reacted with 3,4,5-trimethoxybenzoyl chloride in the presence of a base such as triethylamine to form the final product, this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to reduce the use of hazardous reagents and solvents.

Chemical Reactions Analysis

Types of Reactions

N-[4-(4-chlorophenyl)-5-methyl-1,3-thiazol-2-yl]-3,4,5-trimethoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The thiazole ring can be oxidized using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings, particularly at positions ortho and para to the substituents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenating agents, nucleophiles such as amines or thiols.

Major Products

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of reduced thiazole derivatives.

    Substitution: Formation of various substituted thiazole derivatives depending on the reagents used.

Scientific Research Applications

N-[4-(4-chlorophenyl)-5-methyl-1,3-thiazol-2-yl]-3,4,5-trimethoxybenzamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent due to its ability to interact with various biological targets.

    Industry: Used in the development of new materials and as a precursor for the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of N-[4-(4-chlorophenyl)-5-methyl-1,3-thiazol-2-yl]-3,4,5-trimethoxybenzamide involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer properties.

Comparison with Similar Compounds

Similar Compounds

    2-Chloro-N-[4-(4-chlorophenyl)-2-thiazolyl]acetamide: Another thiazole derivative with similar structural features.

    N-[4-(4-substituted phenyl)-thiazol-2-yl]-N’-(substituted phenyl)-[1,3,4]thiadiazole-2,5-diamines: Compounds with thiazole and thiadiazole moieties.

Uniqueness

N-[4-(4-chlorophenyl)-5-methyl-1,3-thiazol-2-yl]-3,4,5-trimethoxybenzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its trimethoxybenzamide moiety, in particular, may enhance its ability to interact with biological targets, making it a promising candidate for further research and development.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[4-(4-chlorophenyl)-5-methyl-1,3-thiazol-2-yl]-3,4,5-trimethoxybenzamide
Reactant of Route 2
Reactant of Route 2
N-[4-(4-chlorophenyl)-5-methyl-1,3-thiazol-2-yl]-3,4,5-trimethoxybenzamide

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